molecular formula C10H9ClO6 B2557753 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid CAS No. 708292-68-6

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid

Cat. No.: B2557753
CAS No.: 708292-68-6
M. Wt: 260.63
InChI Key: FSBSHZFWBIJTEA-UHFFFAOYSA-N
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Description

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid is an organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of a carboxymethoxy group, a chlorine atom, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of a suitable precursor, such as 5-chloro-3-methoxyphenol, followed by esterification and subsequent hydrolysis to yield the desired carboxylic acid. The reaction conditions typically involve the use of strong acids or bases to facilitate the carboxylation and hydrolysis steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale carboxylation reactions using carbon dioxide and appropriate catalysts. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the replacement of the chlorine atom with various functional groups .

Mechanism of Action

The mechanism of action of 2-(Carboxymethoxy)-5-chloro-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine and methoxy groups may also contribute to the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

IUPAC Name

2-(carboxymethoxy)-5-chloro-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO6/c1-16-7-3-5(11)2-6(10(14)15)9(7)17-4-8(12)13/h2-3H,4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBSHZFWBIJTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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